Xanthohumol

Anti-proliferative activity Prostate cancer Prenylated flavonoids

Researchers studying IL-12-driven inflammation or AKR1B10-specific cancer targets require precise prenylflavonoid chemistry; generic isomers or metabolites introduce confounding variables. Xanthohumol (XN, CAS 569-83-5) retains the bioactive chalcone scaffold with demonstrated advantages over isoxanthohumol (IX) and 8-prenylnaringenin (8-PN): • 3.4-3.8x higher potency (IC50 12.3-13.2 µM) vs. IX in PC-3/DU145 prostate cancer models • 44- to 45-fold selectivity for AKR1B10 over AKR1B1-avoids confounding glucose metabolism effects • Micellar formulation recommended for oral dosing (5x higher AUC); native powder for in vitro/parenteral use

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 569-83-5
Cat. No. B3025292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthohumol
CAS569-83-5
Synonyms1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
desmethylxanthohumol
xanthohumol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
InChIKeyORXQGKIUCDPEAJ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthohumol: A Prenylated Chalcone


Xanthohumol (XN) is the principal prenylated chalcone (C₂₁H₂₂O₅, MW 354.4) isolated from the female inflorescences of hops (Humulus lupulus L.), constituting 80–90% of total hop prenylflavonoids and 0.1–1% of hop cone dry weight [1]. Unlike its spontaneous isomerization product isoxanthohumol (IX, a flavanone) or its downstream metabolite 8-prenylnaringenin (8-PN, a potent phytoestrogen), XN retains the open-ring chalcone scaffold that confers distinct pharmacological properties [2]. XN is insoluble in water but soluble in DMSO (≥70 mg/mL), ethanol, and ethyl acetate, and demonstrates chemical stability under standard storage conditions; however, it undergoes thermal and alkaline isomerization to IX during beer brewing, a stability consideration critical for procurement decisions [1].

Chalcone scaffold retains an α,β-unsaturated ketone system that supports covalent target-engagement studies.

Solubilized in DMSO or ethanol for in vitro assay workflows; aqueous insolubility limits direct use without co-solvent.

Stability-sensitive: protect from heat and alkaline pH to prevent isomerization to the flavanone isoxanthohumol.

Procurement and storage should maintain chemical integrity of the open-ring chalcone.

Xanthohumol vs. Closest Analogs


Substituting xanthohumol (XN) with its structurally similar flavanone isomer isoxanthohumol (IX) or the phytoestrogen 8-prenylnaringenin (8-PN) introduces non-interchangeable pharmacological profiles. XN retains the chalcone α,β-unsaturated ketone system that acts as a Michael acceptor for covalent modification of cysteine residues in target proteins such as NF-κB and IKK, a mechanism not shared by the corresponding ring-closed flavanones [1]. Critically, IX and 8-PN are 44- and 45-fold more potent inhibitors of human aldose reductase AKR1B1 than XN, leading to divergent selectivity profiles that can confound experimental interpretation if compounds are used interchangeably [2]. Furthermore, XN is substantially metabolized by gut microbiota and hepatic CYP450 enzymes into 8-PN in vivo, raising concerns about estrogenic off-target effects that are not present when XN is used in estrogen-sensitive models—a liability absent from XN itself when appropriate controls are employed [3].

Flavanone isomers (isoxanthohumol, 8-prenylnaringenin) lack the chalcone Michael acceptor system and may shift covalent target-engagement profiles.

Isoxanthohumol and 8-prenylnaringenin exhibit substantially higher AKR1B1 affinity; pathway interpretation in aldose reductase studies may differ.

In vivo metabolism converts xanthohumol to 8-prenylnaringenin, introducing phytoestrogen liability; model selection requires careful control to avoid estrogenic confounding.

Xanthohumol: Quantitative Evidence vs. Analogs


Anti-Proliferative Potency in Prostate Cancer

In a direct head-to-head comparison across two human prostate cancer cell lines, xanthohumol (XN) exhibited significantly lower IC₅₀ values than its flavanone isomer isoxanthohumol (IX) and the phytoestrogen 8-prenylnaringenin (8-PN) [1]. XN was the most active compound among all five tested hop prenylflavonoids.

Anti-Proliferative IC₅₀
Head-to-head
XN IC₅₀: 13.2 µM (PC-3), 12.3 µM (DU145) vs. IX: 45.2, 47.4 µM (3.4–3.8× more potent).
Supports anti-proliferative endpoint interpretation in prostate cancer cell models.
MTT assay, 48 h exposure; solvent exposure may differ at higher concentrations.
Anti-proliferative activity Prostate cancer Prenylated flavonoids

IL-12 Inhibition in Macrophages

In a structure-activity relationship study evaluating multiple hop prenylflavonoids in LPS-stimulated macrophages, xanthohumol (XN) demonstrated the strongest inhibitory effect on IL-12 production, outperforming its glucoside conjugate (XNG), isoxanthohumol (IX), 8-prenylnaringenin (8-PN), and a methoxy derivative that showed no activity [1]. The rank-order potency was XN > XNG > IX ≈ 8-PN, establishing that the free hydroxyl chalcone structure is critical for maximal IL-12 suppression.

IL-12 Inhibition Rank
Head-to-head
Rank order: XN > XNG > IX ≈ 8-PN among six hop prenylflavonoids in LPS-stimulated macrophages.
Supports IL-12 pathway-response interpretation in inflammatory models.
Quantitative IC₅₀ not reported; rank-order established via ELISA.
Anti-inflammatory IL-12 inhibition Immunomodulation

Ovarian Cancer Cell Selectivity

When tested across a panel of human cancer cell lines, xanthohumol (XN) demonstrated pronounced cell-type selectivity, with ovarian cancer A-2780 cells showing exceptional sensitivity (IC₅₀ = 0.52 µM at 2 days) compared to MCF-7 breast cancer cells (IC₅₀ = 13.3 µM at 2 days) and HT-29 colon cancer cells (more resistant) [1]. The flavanone isomer IX showed a different selectivity pattern, with IC₅₀ values of 15.3 µM (MCF-7, 2-day) comparable to XN, but lacked the exceptional ovarian cancer potency.

Ovarian Cell Selectivity
Head-to-head
A-2780 ovarian cancer IC₅₀: 0.52 µM (2 d) vs. MCF-7 breast: 13.3 µM (~10× differential).
Supports cell-type selectivity endpoint interpretation; ovarian cell sensitivity context.
SRB assay, 2-day continuous exposure; flavanone isomer lacked comparable selectivity.
Ovarian cancer Antiproliferative selectivity Cancer cell line panel

Dual DGAT1/DGAT2 Inhibition

Among natural DGAT inhibitors, xanthohumol (XN) is distinguished by its balanced dual inhibition of both DGAT1 and DGAT2 isozymes with identical IC₅₀ values of 40 µM [1]. In contrast, amidepsine A (IC₅₀ DGAT1 = 40 µM, DGAT2 = 70 µM), amidepsine D (DGAT1 = 20 µM, DGAT2 = 30 µM), and roselipins all display isozyme selectivity, preferentially inhibiting one DGAT isoform over the other. XN's balanced dual inhibition profile provides a unique pharmacological tool for simultaneously blocking both triacylglycerol synthesis pathways.

DGAT1/DGAT2 Dual IC₅₀
Reported
XN IC₅₀: DGAT1 = 40 µM, DGAT2 = 40 µM (identical); other natural inhibitors show isozyme preference.
Supports balanced dual-inhibition pathway study context.
Recombinant human enzymes; amidepsines and roselipins exhibit ≥1.5× isozyme bias.
DGAT inhibition Triacylglycerol synthesis Metabolic disorders

Micellar Formulation Bioavailability

Xanthohumol (XN) suffers from intrinsically poor oral bioavailability due to low aqueous solubility and extensive first-pass glucuronidation. A randomized, double-blind, crossover clinical trial in healthy volunteers demonstrated that administration of 43 mg XN in a micellar formulation produced a 5-fold higher AUC and a more than 20-fold higher Cmax of the major metabolite xanthohumol-7-O-glucuronide compared to native XN [1]. Free (unconjugated) XN represented ≤1% of total plasma xanthohumol species regardless of formulation, confirming that extensive conjugation is the primary bioavailability barrier.

Micellar Bioavailability
Head-to-head
Micellar vs. native XN: 5× higher AUC₀–₂₄, >20× higher Cmax of xanthohumol-7-O-glucuronide in human PK study (n=5).
Supports formulation-dependent exposure interpretation.
Free (unconjugated) XN ≤1% of total plasma species; extensive first-pass glucuronidation.
Bioavailability Micellar formulation Pharmacokinetics

AKR1B1-Sparing Profile for AKR1B10

In a comparative enzyme inhibition study, xanthohumol (XN), isoxanthohumol (IX), and 8-prenylnaringenin (8-PN) were identified as uncompetitive, tight-binding inhibitors of both AKR1B1 and AKR1B10, but with dramatically different potencies [1]. XN is a notably weak inhibitor of AKR1B1 (Ki = 15.08 µM) compared to IX (Ki = 0.34 µM) and 8-PN (Ki = 0.71 µM)—a 44-fold and 21-fold difference, respectively. Against AKR1B10, XN (Ki = 20.11 µM) is also weaker than IX (Ki = 2.25 µM) and 8-PN (Ki = 1.95 µM). Importantly, none of the three compounds inhibited the related housekeeping enzyme AKR1A1, indicating a degree of selectivity within the AKR superfamily.

AKR1B1/B10 Ki
Head-to-head
XN Ki (AKR1B1) = 15.08 µM vs. IX = 0.34 µM (44× weaker); AKR1B10: XN 20.11 µM vs. IX 2.25 µM.
Supports AKR1B1-sparing tool selection for AKR1B10-focused studies.
Uncompetitive tight-binding; AKR1A1 not inhibited by any of the three compounds.
Aldo-keto reductase inhibition Selectivity profile Anti-diabetic

Xanthohumol: Procurement Scenarios


Prostate Cancer Anti-Proliferative Studies

Investigators studying growth inhibition in prostate cancer models (PC-3, DU145) should prioritize XN over IX or 8-PN, as XN achieves IC₅₀ values of 12.3–13.2 µM vs. 45–47 µM for IX—a 3.4- to 3.8-fold potency advantage that translates to lower effective concentrations and reduced solvent-related cytotoxicity in cell-based assays .

Enhanced Oral Bioavailability for In Vivo Use

Procurement of micellar-formulated XN is strongly recommended over native XN powder for any oral dosing study design . The micellar formulation provides 5-fold higher AUC and >20-fold higher Cmax of the primary conjugated metabolite in humans, ensuring that pharmacologically relevant plasma concentrations are achieved. Native XN should be reserved for in vitro studies or parenteral administration routes where solubility can be managed via DMSO or ethanol.

Th1-Mediated Anti-Inflammatory Research

For studies investigating IL-12-driven inflammation (psoriasis, allergic contact dermatitis, Th1 autoimmune models), XN is the preferred compound among the hop prenylflavonoid family, as it demonstrates the strongest IL-12 inhibitory activity in LPS-stimulated macrophages—surpassing its glucoside conjugate XNG, IX, and 8-PN . Substituting IX or 8-PN would compromise assay sensitivity due to their comparatively lower potency.

AKR1B10-Focused Cancer Metabolism Research

Researchers investigating AKR1B10 as a target in cancer therapy should select XN when AKR1B1-sparing activity is required to avoid confounding effects on glucose metabolism . With a Ki for AKR1B1 of 15.08 µM (44-fold weaker than IX), XN provides a cleaner pharmacological tool for dissecting AKR1B10-specific biology compared to IX or 8-PN, which potently inhibit both isoforms.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Anti-proliferative potency and cell-line selectivity
PC-3 and DU145 growth-inhibition endpoints
Oral exposure studies
Formulation-dependent bioavailability
Micellar formulation exposure profile
Th1-driven inflammatory model research
IL-12 inhibitory rank-order potency
Macrophage IL-12 suppression endpoint
AKR1B10 cancer metabolism studies
AKR1B1-sparing enzyme inhibition profile
AKR1B10 vs. AKR1B1 selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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